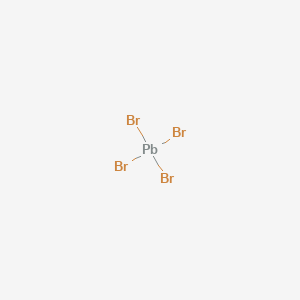

Tetrabromoplumbane

Description

Properties

CAS No. |

13701-91-2 |

|---|---|

Molecular Formula |

Br4Pb |

Molecular Weight |

527 g/mol |

IUPAC Name |

tetrabromoplumbane |

InChI |

InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |

InChI Key |

HBRQLWCXJABKBQ-UHFFFAOYSA-J |

SMILES |

Br[Pb](Br)(Br)Br |

Canonical SMILES |

Br[Pb](Br)(Br)Br |

Other CAS No. |

13701-91-2 |

Synonyms |

PbBr4 |

Origin of Product |

United States |

Theoretical Frameworks for Tetrabromoplumbane Pbbr4 Instability and Non Existence

Relativistic Effects in Heavy Element Chemistry and their Influence on Lead(IV) Compounds

For heavy elements like lead, the high nuclear charge causes the inner electrons to move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects to accurately describe their chemical behavior. These effects significantly influence the properties of lead and its compounds, contributing to the instability of the +4 oxidation state, particularly with heavier halides like bromide.

Relativistic Stabilization of the 6s Shell and its Impact on Pb(IV) Energetics

A primary consequence of relativity in heavy elements is the contraction and stabilization of the s- and p-orbitals. scispace.com For lead, the 6s orbital is significantly stabilized, meaning its electrons are held more tightly by the nucleus. rsc.orgwikipedia.orgcitycollegekolkata.org This relativistic stabilization of the 6s shell makes it energetically more difficult to remove these electrons to achieve the +4 oxidation state. sci-hub.sechemguide.co.uk The energy required to promote a 6s electron to a higher orbital for bonding is substantial, and for lead, this energy is often not sufficiently compensated by the formation of two additional bonds. chemguide.co.uk This effect destabilizes Pb(IV) compounds, making the Pb(II) state, where the 6s electrons remain uninvolved in bonding, more favorable. sci-hub.se

Orbital Contraction and Destabilization Effects on Lead's Valence Electrons

Relativistic effects cause a contraction of the 6s and, to a lesser extent, the 6p orbitals of lead. scispace.comrsc.org This contraction increases the energy difference between the 6s and 6p orbitals. d-nb.info The increased positive charge on the lead atom upon substitution with electronegative groups, such as halogens, leads to a greater contraction of the 6s-orbitals compared to the 6p-orbitals. This makes the 6p-orbitals less effective in sp³ hybridization, which is necessary for forming tetravalent compounds like PbBr₄, thus destabilizing them. d-nb.info

The Inert Pair Effect and its Role in the Preferred Oxidation State of Lead

The inert pair effect describes the tendency of the outermost s-electrons to remain unshared in compounds of post-transition metals. vedantu.comphysicsandmathstutor.com In lead, this effect is prominent and is a key reason for the stability of the +2 oxidation state over the +4 state. vedantu.comlibretexts.orgscribd.com The two 6s² electrons are held more tightly to the nucleus due to a combination of relativistic effects and poor shielding by the inner d and f electrons. vedantu.comphysicsandmathstutor.comallen.in This makes them "inert" and less available for chemical bonding. allen.in

As one descends Group 14 from carbon to lead, the stability of the +4 oxidation state decreases while the stability of the +2 oxidation state increases. physicsandmathstutor.com For lead, the energy required to involve the 6s electrons in bonding is often not compensated by the energy released upon forming two additional bonds, especially with larger, less electronegative halogens like bromine. chemguide.co.uklibretexts.org

| Element | Common Oxidation States | Stability Trend |

| Carbon | +4, -4 | +4 is very stable |

| Silicon | +4 | +4 is stable |

| Germanium | +4, +2 | +4 is more stable |

| Tin | +4, +2 | +2 and +4 are both common |

| Lead | +2, +4 | +2 is significantly more stable. libretexts.org |

Thermodynamic Considerations of Lead(IV) to Lead(II) Reduction in Halide Systems

The non-existence of tetrabromoplumbane is also a consequence of the redox properties of the constituent ions. Specifically, the high oxidizing power of a hypothetical Pb⁴⁺ ion and the reducing power of the bromide ion (Br⁻) make the compound thermodynamically unstable. askfilo.comtardigrade.indoubtnut.comsarthaks.com

Redox Potentials of Bromide Ions and Oxidative Capacity

The Pb⁴⁺ ion is a very strong oxidizing agent, meaning it has a strong tendency to be reduced to the more stable Pb²⁺ state. tardigrade.in Conversely, the bromide ion (Br⁻) can act as a reducing agent, being oxidized to bromine (Br₂). The standard electrode potential for the Br₂/Br⁻ couple is approximately +1.07 V to +1.09 V. gov.nl.calumenlearning.com

The hypothetical formation of PbBr₄ would involve the combination of Pb⁴⁺ and Br⁻ ions. However, an internal redox reaction is highly favored, where the Pb⁴⁺ would oxidize the Br⁻ ions:

Pb⁴⁺ + 2Br⁻ → Pb²⁺ + Br₂

This reaction is spontaneous, leading to the decomposition of any potential PbBr₄ into the more stable lead(II) bromide (PbBr₂) and elemental bromine. chemguide.co.ukzigya.com This is in contrast to lead(IV) chloride (PbCl₄), which is more stable because chloride is a weaker reducing agent than bromide. zigya.com The even more powerful reducing nature of iodide (I⁻) explains why lead(IV) iodide (PbI₄) is also non-existent. askfilo.comdoubtnut.comzigya.com

| Half-Reaction | Standard Electrode Potential (E°) |

| Cl₂(g) + 2e⁻ → 2Cl⁻(aq) | +1.36 V gov.nl.ca |

| Br₂(l) + 2e⁻ → 2Br⁻(aq) | +1.07 V gov.nl.ca |

| I₂(s) + 2e⁻ → 2I⁻(aq) | +0.54 V gov.nl.ca |

| Sn⁴⁺(aq) + 2e⁻ → Sn²⁺(aq) | +0.15 V gov.nl.ca |

| Pb²⁺(aq) + 2e⁻ → Pb(s) | -0.13 V gov.nl.ca |

The data illustrates that as we move down the halogens from chlorine to iodine, their ability to be oxidized (act as a reducing agent) increases, making the formation of a stable tetrahalide with the strongly oxidizing Pb⁴⁺ progressively less likely.

Comparative Analysis of Halogen Oxidizing Strengths (F, Cl, Br, I) in Lead(IV) Compounds

The existence of lead tetrahalides is dictated by a delicate balance between the oxidizing power of the halogen and the stability of the resulting lead(IV) oxidation state. The +4 oxidation state of lead is inherently unstable compared to the +2 state, a phenomenon commonly attributed to the inert pair effect and relativistic effects that stabilize the 6s² electrons. libretexts.orgchemguide.co.ukwikipedia.orgcitycollegekolkata.org Consequently, lead(IV) compounds are strong oxidizing agents. doubtnut.compbworks.comwikipedia.org The formation and stability of a lead(IV) halide depend on whether the halogen is a sufficiently strong oxidizing agent to form the Pb(IV) ion and, just as crucially, whether the resulting halide ion is a weak enough reducing agent to coexist with the highly oxidizing Pb(IV) center.

The oxidizing strength of the halogens decreases down Group 17, following the trend F₂ > Cl₂ > Br₂ > I₂. mahidaacademy.org This trend is inversely related to the reducing strength of their corresponding halide ions, which increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. tardigrade.inquora.com

Fluorine (F): As the most electronegative and powerful oxidizing agent among the halogens, fluorine can readily oxidize lead to its +4 state. libretexts.orgsparkl.me The resulting fluoride (B91410) ion (F⁻) is a very weak reducing agent. Therefore, the highly oxidizing Pb(IV) center and the F⁻ ions can coexist, making lead(IV) fluoride (PbF₄) a stable compound. libretexts.org

Chlorine (Cl): Chlorine is also a strong oxidizing agent, capable of forming the Pb(IV) state. savemyexams.com Lead(IV) chloride (PbCl₄) exists, but it is significantly less stable than PbF₄ and readily decomposes at room temperature into the more stable lead(II) chloride and chlorine gas. libretexts.orgchemguide.co.uk This indicates that the chloride ion (Cl⁻), while a weak reducing agent, is on the borderline of being able to reduce the Pb(IV) ion.

Bromine (Br) and Iodine (I): The non-existence of this compound (PbBr₄) and tetraiodoplumbane (B83874) (PbI₄) is a direct consequence of an unfavorable internal redox reaction. doubtnut.comscribd.com The Pb(IV) ion is a powerful oxidizing agent, while bromide (Br⁻) and iodide (I⁻) ions are strong reducing agents. tardigrade.indoubtnut.comdoubtnut.com If PbBr₄ or PbI₄ were to form, the Pb(IV) center would immediately oxidize the bromide or iodide ions to elemental bromine (Br₂) or iodine (I₂), while itself being reduced to the much more stable Pb(II) state. quora.comdoubtnut.com This results in the formation of lead(II) bromide or lead(II) iodide instead. quora.com The inability of bromine and iodine to form stable tetrahalides with lead is therefore due to the potent oxidizing nature of Pb(IV) combined with the significant reducing power of the Br⁻ and I⁻ ions. tardigrade.indoubtnut.com

The following data tables provide a comparative summary of the relevant properties.

Table 1: Comparative Properties of Halogens in Relation to Lead(IV) Stability This interactive table summarizes the key properties of halogens that influence their ability to form stable lead(IV) compounds.

| Halogen | Electronegativity (Pauling Scale) | Standard Electrode Potential (E° V, X₂/2X⁻) | Oxidizing Strength | Reducing Strength of Halide Ion (X⁻) | Outcome with Lead(IV) |

|---|---|---|---|---|---|

| Fluorine (F) | 3.98 | +2.87 | Very High | Very Low | Forms stable PbF₄ |

| Chlorine (Cl) | 3.16 | +1.36 | High | Low | Forms unstable PbCl₄ |

| Bromine (Br) | 2.96 | +1.09 | Moderate | Moderate | PbBr₄ does not exist |

| Iodine (I) | 2.66 | +0.54 | Low | High | PbI₄ does not exist |

Synthesis Challenges and Indirect Evidence of Tetrabromoplumbane Pbbr4 Derived Units

Historical and Modern Attempts at Discrete Tetrabromoplumbane (PbBr₄) Synthesis: Reported Difficulties and Uncharacterization

The existence of discrete, stable this compound (PbBr₄) remains elusive in synthetic chemistry. While its chlorinated counterpart, lead(IV) chloride (PbCl₄), can be synthesized, the synthesis of PbBr₄ is significantly more challenging and has not been successfully characterized as a stable, isolable compound. The primary obstacle lies in the inherent instability of the lead(IV) oxidation state when bonded to less electronegative halogens like bromine.

The non-existence of PbBr₄ is attributed to the strong oxidizing nature of the Pb⁴⁺ cation and the significant reducing power of the bromide anion (Br⁻). doubtnut.comtardigrade.in In a hypothetical PbBr₄ molecule, an intramolecular redox reaction is highly favored, wherein the Pb⁴⁺ ion is reduced to the more stable Pb²⁺ state, and the bromide ions are oxidized to bromine (Br₂). This is a common trend observed in heavy p-block elements, where the lower oxidation state becomes more stable down the group, an effect often referred to as the "inert pair effect".

Consequently, attempts to synthesize PbBr₄ typically result in the formation of lead(II) bromide (PbBr₂) and elemental bromine. While some commercial suppliers may list "this compound," this often refers to PbBr₂ or is used as a synonym in a broader chemical context without evidence of a stable Pb(IV) species. cymitquimica.comchembk.comcymitquimica.com Reports of direct halogenation of lead metal with bromine gas to form tetrahalides require rapid quenching to prevent thermal decomposition back to the lead(II) halide.

Due to these synthetic challenges and inherent instability, there are no definitive characterization data for discrete PbBr₄ in the scientific literature. Any operation that might generate airborne lead compounds, especially uncharacterized ones, requires stringent safety protocols, including initial air sampling and monitoring. sanfordlab.org The focus of research has therefore shifted from isolating the discrete molecule to studying the [PbBr₄]²⁻ unit as a structural component within more complex and stable materials.

Formation of [PbBr₄]²⁻ Anionic Frameworks in Hybrid Organic-Inorganic Perovskites

While discrete PbBr₄ is unstable, the [PbBr₄]²⁻ unit is a fundamental building block in a class of materials known as layered hybrid organic-inorganic perovskites. In these structures, the [PbBr₄]²⁻ anions form extended inorganic layers of corner-sharing [PbBr₆]⁴⁻ octahedra, which are separated and stabilized by organic cations.

Structural Classification and Crystal Chemistry of APbX₄ and A₂PbX₄ Compounds with X = Br

Layered hybrid perovskites containing bromide are generally categorized by the stoichiometry of their organic (A) and inorganic components, most commonly as A₂PbBr₄ or APbBr₄. researchgate.net These compounds exhibit significant structural diversity based on the arrangement and connectivity of the [PbBr₆]⁴⁻ octahedra.

A primary classification is based on the orientation of the inorganic layers, which can be (001)-oriented or (110)-oriented. ontosight.ai Further classification relates to the stacking of adjacent inorganic layers, described by models such as the Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phases. In RP-type structures, the layers are staggered, while in DJ-type structures, they are eclipsed.

The crystal system and space group of these materials are highly dependent on the nature of the organic cation and the temperature. For instance, many A₂PbBr₄ compounds adopt monoclinic or triclinic structures at room temperature. doubtnut.comshaalaa.com The table below provides a summary of the crystal structures for several representative A₂PbBr₄ and APbBr₄ compounds.

| Compound | Formula Type | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| (2-AMP)PbBr₄ | APbBr₄ | Monoclinic | P2₁/c | Layered perovskite structure. doubtnut.com |

| (3-AMP)PbBr₄ | APbBr₄ | Monoclinic | P2₁/c | Slightly distorted octahedron. doubtnut.com |

| (4-AMP)PbBr₄ | APbBr₄ | - | - | Layer formation with stereochemically active lone pair on Pb(II). doubtnut.com |

| [TzH]₂PbBr₄ | A₂PbBr₄ | - | - | (001)-oriented layer structure. ontosight.ai |

| [AaH]₂PbBr₄ | A₂PbBr₄ | - | - | (110)-oriented layer structure. ontosight.ai |

| (1,3-PDA)PbBr₄ | APbBr₄ | Monoclinic | C2/c | Dion-Jacobson (DJ) phase with n=1. shaalaa.com |

| (1,4-PDA)PbBr₄ | APbBr₄ | Triclinic | P1 | Dion-Jacobson (DJ) phase with n=1. shaalaa.com |

| (1,4-XDA)PbBr₄ | APbBr₄ | Monoclinic | P2₁/c | Dion-Jacobson (DJ) phase with n=1. shaalaa.com |

Influence of Organic Cations on the Stabilization and Conformation of [PbBr₄]²⁻ Layered Structures

The organic cation ('A') plays a crucial role in templating the structure and determining the properties of the inorganic [PbBr₄]²⁻ layers. The size, shape, charge, and hydrogen-bonding capability of the organic cation dictate the conformation and stability of the resulting perovskite structure.

Key Influences of the Organic Cation:

Steric Hindrance and Templating: The size and shape of the organic cation direct the formation of the inorganic framework. For example, small, disc-shaped amines like 1,2,4-triazolium and acetamidinium (B1228376) can lead to different layer orientations, such as (001) or (110). ontosight.ai The use of dications composed of imidazolium (B1220033) or pyridinium (B92312) cores can induce corrugated or "rippled" inorganic layers, as opposed to flat ones. chemrxiv.org

Hydrogen Bonding: Hydrogen bonds between the ammonium (B1175870) groups of the organic cation and the bromide ions of the inorganic layers are critical for structural stability. doubtnut.comchemrxiv.org These interactions help to lock the crystal structure in place and influence the orientation of the organic molecules relative to the inorganic sheets.

Structural Rigidity and Phase Transitions: The choice of organic cation can enhance the structural rigidity of the perovskite. For instance, using a hybrid A-site cation, such as in [(4AMTP)PbBr₂]₂(PbBr₄), can stabilize the monoclinic phase over a wide temperature range and suppress phase transitions that are common in similar compounds with simpler organic cations. nih.govunl.edu

Distortion of [PbBr₆]⁴⁻ Octahedra: The interaction between the organic cation and the inorganic layer can cause distortions in the [PbBr₆]⁴⁻ octahedra, affecting bond lengths (Pb-Br) and bond angles (Br-Pb-Br). This distortion, in turn, influences the material's electronic and optical properties. doubtnut.comshaalaa.com

Dual-Cation Effects: Employing a mixture of two different organic cations can introduce lattice strain and provide a means to fine-tune the material's properties. For example, mixing phenethylammonium (PEA) and benzylammonium (BZA) in (PEA₂₋ₓBZAₓ)PbBr₄ allows for the modulation of the band gap and scintillation properties. researchgate.net

| Organic Cation(s) | Compound Formula | Observed Influence on [PbBr₄]²⁻ Structure |

|---|---|---|

| Amino(methyl)pyridine (AMP) isomers | (AMP)PbBr₄ | Different isomers lead to variations in PbBr₂ framework dimensions and octahedral distortion. doubtnut.com |

| 1,2,4-triazolium (TzH⁺) | [TzH]₂PbBr₄ | Templates a (001)-oriented layer structure. ontosight.ai |

| Imidazolium (ImH⁺) and Guanidinium (GuH⁺) | (ImH)(GuH)PbBr₄ | Adopts a (110)-oriented layer structure with differing cation sites based on size and H-bonding. pnas.org |

| 2,2′-(ethylenedioxy)bis(ethylammonium) (EDBE) | (EDBE)PbBr₄ | The rigidity of the cation helps lock the crystal structure, leading to rippled inorganic layers along the (110) direction. infinitylearn.com |

| Phenethylammonium (PEA) and Benzylammonium (BZA) | (PEA₂₋ₓBZAₓ)PbBr₄ | Dual cations induce lattice strain and allow for tuning of the band gap and optical properties. researchgate.net |

| 4-aminomethyltetrahydropyran (4AMTP) | [(4AMTP)PbBr₂]₂(PbBr₄) | A hybrid A-site cation that provides high structural rigidity and suppresses phase transitions. nih.govunl.edu |

Characterization Techniques for Unstable or Embedded Lead(IV) Bromide Species within Complex Materials

Characterizing unstable or embedded lead bromide species like the [PbBr₄]²⁻ unit within perovskite matrices requires a suite of complementary analytical techniques. No single method can provide a complete picture, and care must be taken as some techniques can induce changes in the material.

Primary Characterization Techniques:

X-ray Diffraction (XRD): XRD is the most fundamental technique for determining the crystal structure of these materials. It provides information on the phase, lattice parameters, and crystallite size. cymitquimica.com Rietveld refinement of XRD data can be used to obtain detailed structural parameters, including bond lengths and angles. doubtnut.com

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical oxidation states of the constituent elements. However, lead halide perovskites are known to be susceptible to X-ray induced damage, which can lead to the photoreduction of Pb²⁺ to metallic Pb⁰, creating artifacts in the spectra that could be misinterpreted.

Optical Spectroscopy (UV-Vis and Photoluminescence): UV-visible absorption spectroscopy is used to determine the optical bandgap of the material. doubtnut.com Photoluminescence (PL) spectroscopy provides insights into the electronic structure and the nature of emissive states, which can be correlated with structural features like octahedral distortion. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the local atomic structure. It can provide precise information on the coordination environment, bond distances, and oxidation state of the lead atoms, even in complex or disordered materials. cymitquimica.com

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology and microstructure of the materials. However, similar to XPS, the high-energy electron beam can cause degradation of the perovskite structure.

Vibrational Spectroscopy (Raman and FTIR): Raman and Fourier-transform infrared (FTIR) spectroscopy are used to probe the vibrational modes of the organic cations and the inorganic framework, confirming the presence of functional groups and providing information about intermolecular interactions like hydrogen bonding. doubtnut.comresearchgate.net

Given the instability of lead(IV) species and the sensitivity of perovskite materials, it is crucial to use a combination of these techniques and to be aware of potential measurement-induced artifacts to accurately characterize the structure and properties of materials containing embedded lead bromide units.

Comparative Studies and Analogues of Tetrabromoplumbane Pbbr4 Chemistry

Trends in Stability Across Group 14 Tetrahalides (MX₄, M = C, Si, Ge, Sn, Pb; X = F, Cl, Br, I)

The stability of tetrahalides of the Group 14 elements (carbon, silicon, germanium, tin, and lead) is influenced by several factors, including the size of the central atom and the halogen, as well as electronic effects. A general trend observed is that the stability of the +4 oxidation state decreases down the group. mahidaacademy.orgtestbook.com

As you move down Group 14, the +2 oxidation state becomes more favorable, a phenomenon known as the inert pair effect. libretexts.orgallen.in This effect describes the tendency of the outermost s-electrons to remain non-ionized or unshared in compounds of the heavier p-block elements. allen.in Consequently, while carbon and silicon almost exclusively exhibit the +4 oxidation state in their halides, tin and especially lead show a pronounced stability for the +2 oxidation state. libretexts.orgpractically.com This makes lead(IV) halides, such as the hypothetical tetrabromoplumbane, inherently unstable. mahidaacademy.orglibretexts.org For instance, lead(IV) chloride (PbCl₄) readily decomposes to the more stable lead(II) chloride (PbCl₂) and chlorine gas at room temperature. libretexts.orgchemguide.co.uk The only stable lead tetrahalide is lead(IV) fluoride (B91410) (PbF₄). libretexts.org

The stability of tetrahalides also decreases as the halogen becomes larger and less electronegative. libretexts.org For example, carbon tetraiodide (CI₄) is less stable than carbon tetrachloride (CCl₄) due to steric hindrance and poor orbital overlap between the small carbon atom and the large iodine atoms. stackexchange.com This trend suggests that a compound like this compound would be less stable than lead tetrachloride.

Comparative Analysis of Steric and Electronic Factors in Tetrahalide Stability

The stability of Group 14 tetrahalides is a delicate balance between steric and electronic factors. nih.gov

Steric Factors: The size of both the central atom and the surrounding halogens plays a crucial role. As the central atom's size increases down the group, it can better accommodate larger halogens. However, for a given central atom, increasing the size of the halogen leads to greater steric repulsion, which can destabilize the molecule. libretexts.orgstackexchange.com In the case of carbon tetrahalides, the stability decreases from CF₄ to CI₄, with the large iodine atoms causing significant steric strain around the small carbon atom. stackexchange.com

Electronic Factors: The primary electronic factor is the inert pair effect, which becomes increasingly significant for heavier elements like tin and lead. allen.inlibretexts.org This effect arises from the relativistic contraction of the s-orbitals, making the 6s² electrons of lead less available for bonding. libretexts.org This favors the +2 oxidation state over the +4 state. allen.inlibretexts.org The bond strength between the central atom and the halogen also decreases down the group, contributing to lower thermal stability. libretexts.org

Table 1: Trends in Group 14 Tetrahalide Stability

| Central Atom | Tetrafluoride (MF₄) Stability | Tetrachloride (MCl₄) Stability | Tetrabromide (MBr₄) Stability | Tetraiodide (MI₄) Stability | Predominant Oxidation State |

|---|---|---|---|---|---|

| C | High | High | Moderate | Low unacademy.com | +4 |

| Si | High | High | High | High | +4 |

| Ge | High | High | High | Moderate | +4 > +2 |

| Sn | High | High | Moderate | Low | +4 ≈ +2 |

| Pb | Moderate | Low libretexts.org | Very Low (Hypothetical) | Does not exist testbook.com | +2 > +4 libretexts.org |

Mechanistic Insights into Hydrolysis Reactions of Lead(IV) Chlorides as an Analogue

The hydrolysis of lead(IV) chloride (PbCl₄) provides a useful analogue for understanding the potential reactivity of this compound. Unlike carbon tetrachloride, which is resistant to hydrolysis under normal conditions due to the lack of available d-orbitals on the carbon atom, the tetrahalides of the heavier Group 14 elements are susceptible to hydrolysis. mahidaacademy.orgchemguide.co.uk

The hydrolysis of lead(IV) chloride is rapid and results in the formation of lead(IV) oxide (PbO₂) and hydrogen chloride (HCl). mahidaacademy.orgwikipedia.org The reaction proceeds because the larger lead atom can accommodate the attacking water molecule, which acts as a nucleophile. wikipedia.org The presence of empty d-orbitals on the lead atom facilitates the formation of an unstable intermediate, which then eliminates HCl. wikipedia.org

It is important to note that due to the inherent instability of lead(IV) chloride, it may also decompose to lead(II) chloride and chlorine gas, a reaction that would compete with hydrolysis. mahidaacademy.org

Analysis of Lead(IV) Chemistry in Comparison to Other Heavy p-Block Elements

The chemistry of lead in its +4 oxidation state shows similarities and differences when compared to other heavy p-block elements, such as thallium (Tl) and bismuth (Bi). The inert pair effect is a dominant feature across these elements, leading to the most stable oxidation state being lower than the group oxidation state. allen.in

For thallium (Group 13), the +1 oxidation state is more stable than the +3 state. For lead (Group 14), the +2 state is more stable than the +4 state. allen.in For bismuth (Group 15), the +3 state is more stable than the +5 state. allen.in This trend highlights the increasing reluctance of the ns² electrons to participate in bonding as one moves down these groups. allen.in

As a result, compounds containing these elements in their higher oxidation states are strong oxidizing agents. For example, lead(IV) oxide is a powerful oxidizing agent. wikipedia.org Similarly, bismuth(V) compounds like bismuth pentafluoride (BiF₅) are strong oxidizers. allen.in

Broader Context of Hypothetical Lead Compounds and their Theoretical Chemical Space

The exploration of hypothetical compounds like this compound is part of a broader effort in computational chemistry to map out the theoretical chemical space of elements. ucla.eduacs.orgresearchgate.net This involves using theoretical models and computational methods to predict the existence, structure, and properties of molecules that have not yet been synthesized. researchgate.net

The category of hypothetical chemical compounds includes a wide range of substances, from simple inorganic molecules to complex organic structures. wikipedia.org For lead, theoretical studies might explore various unknown oxides, halides, and organometallic species. These investigations can provide valuable insights into bonding, stability, and potential synthetic targets. While many of these hypothetical compounds may prove too unstable to ever be isolated, the theoretical exploration expands our understanding of the fundamental principles of chemical bonding and reactivity. acs.orguni-regensburg.de

Future Research Directions and Advanced Theoretical Applications

Development of Advanced Computational Methodologies for Predicting Stability and Reactivity of Highly Unstable Lead Compounds

The fleeting nature of compounds like Tetrabromoplumbane necessitates a 'predict-first' approach, where computational models anticipate molecular behavior before synthesis is even attempted. schrodinger.com Future research is heavily focused on developing and refining these computational tools to provide a more accurate picture of the stability and reactivity of highly unstable lead compounds.

Table 1: Computational Methodologies for Analyzing Unstable Compounds

| Methodology | Application in Studying Unstable Lead Compounds | Key Benefits |

|---|---|---|

| Density Functional Theory (DFT) | Calculating bandgap energies, simulating thermal decomposition, modeling atomistic interactions. nih.gov | Provides insights into electronic structure and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulating decomposition pathways, studying interactions with host materials, analyzing structural dynamics. danaher.com | Allows for the study of time-dependent phenomena and complex system behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activities and properties based on chemical structure. preprints.org | Accelerates the screening of large numbers of potential compounds. |

| Artificial Intelligence (AI) / Machine Learning (ML) | Predicting compound stability, toxicity, and pharmacokinetic properties; guiding de novo design. danaher.compatsnap.compreprints.org | Enhances predictive accuracy, explores vast chemical spaces, and accelerates the design-test-learn cycle. schrodinger.com |

Exploration of Novel Synthetic Strategies for Stabilizing Lead(IV) Bromide Motifs within Host Matrices

A primary strategy for harnessing the properties of unstable species like the lead(IV) bromide motif is to stabilize them within a protective host matrix. This "host-guest" approach encapsulates the desired chemical species, preventing its decomposition while allowing its intrinsic properties to be studied and potentially utilized. acs.orgfigshare.com

Research in perovskite materials offers significant insights into this area. Perovskite nanocrystals, which often involve lead bromide components, face similar stability challenges. jku.atmdpi.com Scientists have successfully used various matrices to enhance their stability, a strategy directly applicable to the PbBr₄ motif. These matrices include:

Polymers: Embedding perovskite nanocrystals in polymer matrices, such as poly[styrene-co-(2-(dimethylamino)ethyl methacrylate)], has been shown to improve stability. mdpi.com Paraffin has also been used to stabilize methylammonium (B1206745) lead bromide clusters, preventing aggregation and degradation. escholarship.org

Inorganic or Hybrid Materials: Porous inorganic materials, such as metal-organic frameworks (MOFs), can act as stable hosts for the in-situ growth and encapsulation of lead bromide crystals. jku.at These rigid structures can protect the guest species and maintain their luminescent properties. jku.at

High-Entropy Alloying: A novel postsynthetic approach involves doping lead-reduced metal halide perovskite nanocrystals with multiple elements at high concentrations. acs.org This "high-entropy" state enhances stability while maintaining or even improving optical properties. acs.org

The goal is to create a composite material where the host matrix provides structural integrity and environmental protection, while the guest lead(IV) bromide motif imparts specific electronic or optical functions. Future work will focus on designing host materials that not only stabilize the Pb(IV) center but also allow for effective charge transport and interaction with the surrounding environment for potential applications in optoelectronics. jku.atmdpi.com

Further Elucidation of the Role of Relativistic Effects in Designing New Lead-Based Materials with Higher Oxidation States

For heavy elements like lead, the effects of Einstein's theory of relativity become chemically significant. wikipedia.orgresearchgate.net The electrons in the inner orbitals of heavy atoms move at speeds that are a considerable fraction of the speed of light, causing their mass to increase and their orbitals to contract. aps.orgreddit.com This primary contraction of inner s and p orbitals leads to a cascade of effects, including the stabilization of the 6s orbital in lead. wikipedia.orgrsc.org

This relativistic stabilization of the 6s orbital is responsible for the "inert pair effect," which explains the common preference of lead for the +2 oxidation state over the +4 state, as the two 6s electrons are reluctant to participate in bonding. wikipedia.org The instability of this compound (Pb⁴⁺Br₄) is a direct consequence of this effect.

However, understanding these relativistic effects is not just about explaining instability; it is crucial for designing new materials where higher oxidation states of lead are deliberately stabilized. acs.org For example, theoretical calculations have shown that about 80% of the 2.1-volt potential of a single cell in a lead-acid battery comes from relativistic effects. aps.org Without relativity, lead would behave more like tin, and lead-acid batteries would not be as effective. wikipedia.orgaps.org

Future research aims to leverage this knowledge for the rational design of novel materials. rsc.org By selecting specific neighboring atoms (anions) and structural geometries, it may be possible to counteract the inert pair effect and favor the +4 oxidation state. rsc.org For instance, highly electronegative anions like fluoride (B91410) and oxide are more likely to stabilize higher oxidation states in p-block metals. rsc.org Computational models that accurately account for relativistic effects can screen hypothetical compounds, predicting which combinations of elements are most likely to yield stable, high-oxidation-state lead materials. rsc.orgrsc.org This opens the door to designing new functional materials, such as advanced catalysts or high-energy-density materials, by precisely controlling the electronic structure of the lead atom. nih.govacs.org

Q & A

Q. Q1. What are the primary methodological challenges in synthesizing high-purity Tetrabromoplumbane, and how can they be addressed?

Answer: Synthesizing PbBr₄ requires precise control of stoichiometry and reaction conditions due to its sensitivity to moisture and thermal decomposition. Key steps include:

- Optimizing reaction parameters : Use anhydrous Pb precursors (e.g., PbO) and HBr gas in a controlled inert atmosphere to minimize hydrolysis .

- Characterization : Employ X-ray diffraction (XRD) for crystallinity validation and inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry. Include standard deviations in purity measurements (e.g., ±0.5% via elemental analysis) .

Q. Table 1: Common Characterization Techniques for PbBr₄

| Technique | Purpose | Key Parameters |

|---|---|---|

| XRD | Crystallinity validation | 2θ range: 5°–80° |

| TGA-DSC | Thermal stability analysis | Heating rate: 5°C/min |

| FTIR | Bromide bonding confirmation | Wavenumber: 400–4000 cm⁻¹ |

| ICP-MS | Elemental composition | Detection limit: 0.1 ppb |

Q. Q2. How should researchers design experiments to investigate the stability of PbBr₄ under varying environmental conditions?

Answer: A robust experimental design involves:

- Controlled variables : Expose PbBr₄ samples to humidity (20–80% RH), temperature (25–100°C), and UV light in environmental chambers.

- Data collection : Measure decomposition rates via mass loss (TGA) and structural changes (XRD) at intervals (e.g., 24, 48, 72 hours). Include error bars for replicate experiments (n=3) .

- Statistical analysis : Use ANOVA to compare degradation rates across conditions, reporting p-values (<0.05 for significance) .

Advanced Research Questions

Q. Q3. How can contradictions in reported thermal stability data for PbBr₄ be resolved?

Answer: Discrepancies often arise from differences in:

- Sample preparation : Compare synthesis methods (e.g., solvothermal vs. solid-state) and purity levels (>99% vs. commercial grades) .

- Experimental protocols : Standardize heating rates (e.g., 5°C/min in TGA) and atmospheric controls (N₂ vs. air) .

- Reprodubility : Publish raw datasets and metadata (e.g., equipment calibration logs) to enable cross-validation .

Q. Q4. What computational approaches are effective in modeling PbBr₄’s electronic structure, and how do they align with experimental data?

Answer:

- Density Functional Theory (DFT) : Calculate bandgap energies and compare with UV-Vis spectroscopy results. For example, a DFT-predicted bandgap of 2.1 eV vs. experimental 2.3 eV suggests refinements in pseudopotentials .

- Molecular dynamics (MD) : Simulate thermal decomposition pathways and validate with in situ XRD data at elevated temperatures .

Q. Q5. How can researchers design toxicity studies for PbBr₄ while addressing ethical and methodological constraints?

Answer:

- In vitro models : Use human lung epithelial cells (A549) to assess cytotoxicity via MTT assays, reporting IC₅₀ values with 95% confidence intervals .

- In vivo protocols : Follow OECD guidelines for acute toxicity testing in rodents, including control groups and blinded assessments to reduce bias .

- Ethical compliance : Obtain institutional review board (IRB) approval and document adherence to the 3Rs (Replacement, Reduction, Refinement) .

Q. Q6. What advanced spectroscopic methods are critical for resolving ambiguities in PbBr₄’s reaction mechanisms?

Answer:

Q. Table 2: Key Parameters for Stability Studies

| Condition | Measurement Technique | Data Output |

|---|---|---|

| Humidity (80% RH) | Gravimetric analysis | Mass loss (%) over time |

| Temperature (100°C) | XRD | Phase transition onset |

| UV exposure | UV-Vis spectroscopy | Bandgap shift (eV) |

Methodological Best Practices

Q. Q7. How should collaborative teams structure roles and data-sharing protocols for PbBr₄ research?

Answer:

- Role definition : Assign a principal investigator (PI) for oversight, co-investigators for specialized tasks (e.g., computational modeling), and technicians for reproducibility checks .

- Data management : Use cloud-based platforms (e.g., LabArchives) for real-time data logging and version control. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.